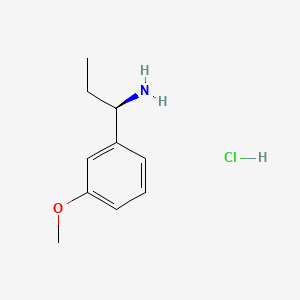

(R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(3-methoxyphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-3-10(11)8-5-4-6-9(7-8)12-2;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMOMOWBZZIRBU-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC(=CC=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (R)-1-(3-Methoxyphenyl)propan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical and chemical properties of (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride. Designed for professionals in research and drug development, this document synthesizes technical data with practical insights to support laboratory work and formulation studies.

Introduction: A Chiral Building Block of Pharmaceutical Interest

This compound is a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is a key component in the synthesis of various biologically active compounds. The presence of a stereocenter dictates a specific three-dimensional arrangement, which is often crucial for selective interaction with biological targets. This guide focuses on the fundamental physical properties that are critical for its handling, characterization, and application in a research and development setting.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of its successful application. These parameters influence everything from reaction kinetics and purification strategies to formulation and bioavailability.

General and Structural Information

The foundational identity of this compound is established by its chemical formula, molecular weight, and structure. This information is pivotal for stoichiometric calculations, analytical characterization, and understanding its chemical nature.

| Property | Value | Source(s) |

| Chemical Name | (1R)-1-(3-methoxyphenyl)-1-propanamine hydrochloride | [1][2] |

| CAS Number | 856562-95-3 | [1][2] |

| Molecular Formula | C₁₀H₁₆ClNO | [1][2] |

| Molecular Weight | 201.7 g/mol | [1] |

| Physical Form | White to Yellow Solid | [3] |

Figure 1: 2D structure of this compound.

Thermal Properties

Thermal properties such as melting and boiling points are critical for determining appropriate storage conditions, purification techniques (like recrystallization and distillation), and reaction temperatures.

| Property | Value | Remarks | Source(s) |

| Melting Point | ~170°C | This value is reported by a single source and should be confirmed experimentally. | [4] |

| Boiling Point | Data not available | As a salt, this compound is expected to have a high boiling point and may decompose before boiling at atmospheric pressure. |

Expert Insight: The hydrochloride salt form significantly increases the melting point compared to the free base due to the formation of a stable crystal lattice. This crystalline nature is advantageous for purification by recrystallization and for the stability of the solid material.

Solubility Profile

Solubility is a paramount consideration in drug development, influencing everything from reaction solvent selection to formulation for in vivo studies. The hydrochloride salt form is intentionally designed to enhance aqueous solubility compared to the free amine.

| Solvent | Expected Solubility | Rationale |

| Water | Soluble | The ionic nature of the hydrochloride salt promotes solubility in polar protic solvents like water. |

| Alcohols (e.g., Methanol, Ethanol) | Soluble | These polar protic solvents can solvate both the ammonium cation and the chloride anion. |

| Non-polar organic solvents (e.g., Hexane, Toluene) | Insoluble | The high polarity of the salt makes it immiscible with non-polar solvents. |

| Polar aprotic solvents (e.g., DMSO, DMF) | Likely soluble | These solvents have high dielectric constants and can solvate the ions, although perhaps less effectively than protic solvents. |

Causality in Experimental Choices: When developing a synthesis or purification protocol, the differential solubility of the free base and the hydrochloride salt is often exploited. For instance, during an extraction workflow, the free amine can be extracted into an organic solvent, while the hydrochloride salt will preferentially partition into an aqueous phase. This principle is fundamental to the purification of many amine-containing compounds.

Figure 2: Logic of solubility-based extraction for purification.

Analytical Characterization: A Self-Validating System

Robust analytical methods are essential for confirming the identity, purity, and stereochemical integrity of this compound.

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Aromatic protons: Signals expected in the range of 6.5-7.5 ppm, showing characteristic splitting patterns for a meta-substituted benzene ring.

-

Methine proton (-CH-N): A multiplet signal adjacent to the chiral center.

-

Methoxy protons (-OCH₃): A singlet around 3.8 ppm.

-

Ethyl protons (-CH₂CH₃): A multiplet for the methylene group and a triplet for the methyl group.

-

Amine protons (-NH₃⁺): A broad signal, the chemical shift of which is dependent on concentration and solvent.

-

-

¹³C NMR:

-

Aromatic carbons: Multiple signals in the range of 110-160 ppm.

-

Methine carbon (-CH-N): A signal in the aliphatic region.

-

Methoxy carbon (-OCH₃): A signal around 55 ppm.

-

Ethyl carbons (-CH₂CH₃): Two signals in the aliphatic region.

-

Mass Spectrometry (MS):

-

Expected [M+H]⁺: The mass of the free amine is 165.23 g/mol . In positive ion mode mass spectrometry, the protonated molecule ([M+H]⁺) would be observed at an m/z of approximately 166.12.[5][6]

Chromatographic Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and, crucially, the enantiomeric excess of chiral compounds.

Protocol for Chiral HPLC Method Development:

The successful chiral separation of amines is highly dependent on the choice of the chiral stationary phase (CSP) and the mobile phase composition. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds, including amines.

-

Column Selection:

-

Initial Screening: A polysaccharide-based chiral column, such as one derived from amylose or cellulose phenylcarbamates, is a robust starting point.[4]

-

Rationale: These CSPs offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which are effective for resolving enantiomers of aromatic amines.[7]

-

-

Mobile Phase Selection:

-

Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used.

-

Mobile Phase Additives: The addition of a small percentage (typically 0.1%) of a basic modifier like diethylamine or a suitable acidic modifier is often necessary to achieve good peak shape and resolution for amines.[8] This is a critical step, as the amine can interact strongly with the silica support of the stationary phase, leading to peak tailing. The additive competes for these active sites, resulting in improved chromatography.

-

-

Detection:

-

UV detection is suitable due to the presence of the phenyl ring. A wavelength of around 254 nm or 220 nm is a good starting point.

-

-

Method Validation:

-

Once a separation is achieved, the method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.[5]

-

Figure 3: A generalized workflow for chiral HPLC method development.

Safety and Handling

As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][9]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][9]

-

Storage: Store in an inert atmosphere at room temperature.[3] The hydrochloride salt is generally less volatile and more stable than the free base.

Conclusion

This compound is a valuable chiral building block with well-defined, albeit not extensively published, physical properties. Its solid, crystalline nature and enhanced aqueous solubility (relative to its free base) make it a convenient and stable material for use in organic synthesis and pharmaceutical research. The key to its successful application lies in the understanding and utilization of its fundamental physicochemical properties, particularly its solubility characteristics and the methods for confirming its chemical and stereochemical purity. This guide provides a foundational understanding to aid researchers in their endeavors with this important molecule.

References

- Lee, W., et al. (2021).

-

ResearchGate. A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

PubMed. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]

-

PubChem. (R)-1-(3-Methoxyphenyl)ethylamine. [Link]

-

PubChemLite. 3-(3-methoxyphenyl)propan-1-amine hydrochloride (C10H15NO). [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. parchem.com [parchem.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChemLite - this compound (C10H15NO) [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - 3-(3-methoxyphenyl)propan-1-amine hydrochloride (C10H15NO) [pubchemlite.lcsb.uni.lu]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-(3-methoxyphenoxy)propan-1-amine hydrochloride | 89718-96-7 [sigmaaldrich.com]

An In-depth Technical Guide to (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride, a chiral amine of significant interest in medicinal chemistry and pharmacological research. This document delves into its core physicochemical properties, analytical methodologies for its characterization and stereoselective analysis, synthetic considerations, and its broader context within the pharmacologically active class of substituted phenethylamines.

Core Molecular and Physicochemical Profile

This compound is a chiral molecule belonging to the phenethylamine class, which is known for its diverse psychoactive properties.[1] The presence of a methoxy group on the phenyl ring and a chiral center at the alpha-carbon of the ethylamine side chain are key structural features that define its chemical and biological characteristics.[1]

The hydrochloride salt form enhances the compound's stability and water solubility, making it suitable for research and development applications.

Table 1: Key Physicochemical and Identification Data

| Property | Value | Source(s) |

| Molecular Weight | 201.694 g/mol (or 201.7 g/mol ) | [2][3] |

| Molecular Formula | C₁₀H₁₆ClNO | [2] |

| CAS Number | 856562-95-3 | [2] |

| Synonyms | (1R)-1-(3-methoxyphenyl)-1-propanamine hydrochloride | |

| Physical Form | White to yellow solid | |

| Storage | Room temperature, under inert atmosphere | [4] |

| Purity | Typically ≥95% | [4] |

The Critical Role of Chirality in Phenethylamines

The stereochemistry of this compound is of paramount importance. It is well-established that the enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic profiles.[5] This is because biological systems, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.[6]

The phenethylamine scaffold is the backbone for numerous endogenous neurotransmitters, including dopamine and norepinephrine, as well as a vast array of synthetic drugs that act as central nervous system stimulants, hallucinogens, and entactogens.[6] The specific substitutions on the phenyl ring and the side chain dictate the compound's interaction with monoamine neurotransmitter systems.[6] As a chiral amine, this compound is a valuable building block in asymmetric synthesis, enabling the creation of enantiomerically pure pharmaceutical agents.[4] Its structural similarity to known bioactive amines makes it a compound of interest for studying receptor interactions and neurotransmitter modulation, with potential applications in the development of antidepressant or anxiolytic agents.[4]

Synthetic Approaches and Considerations

The synthesis of chiral amines like (R)-1-(3-Methoxyphenyl)propan-1-amine typically involves asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis: Modern synthetic methods often employ chiral auxiliaries or catalysts to achieve high enantioselectivity. A common strategy involves the reductive amination of a corresponding ketone (3-methoxypropiophenone) using a chiral amine as a chiral auxiliary. Subsequent removal of the auxiliary yields the desired enantiomerically enriched amine.

Resolution of Racemic Mixtures: A classical approach involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then liberated from the separated diastereomeric salt by treatment with a base.

The final step in preparing the title compound involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid.

Caption: A generalized workflow for the synthesis of this compound via resolution.

Analytical Methodologies for Characterization and Chiral Purity

The comprehensive analysis of this compound requires a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and enantiomeric excess.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), the methoxy group protons (a singlet around δ 3.8 ppm), the methine proton adjacent to the nitrogen (a multiplet), the methylene protons of the propyl chain (multiplets), and the terminal methyl group protons (a triplet). The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the propyl-amine side chain.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the free base, the molecular ion peak [M]⁺ would be observed at m/z 179. The hydrochloride salt will typically not be observed directly; instead, the spectrum will show the protonated molecule [M+H]⁺ of the free base at m/z 180. Common fragmentation pathways for phenethylamines involve cleavage of the C-C bond alpha to the nitrogen atom.

Chromatographic Analysis for Purity and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[7]

-

Principle: The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used and effective for separating a broad range of chiral compounds, including amines.[8]

-

Methodology: A typical method would involve a normal-phase or reversed-phase separation on a column such as a Chiralpak® or Chiralcel®. The mobile phase composition, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol or ethanol) with a basic or acidic modifier, is optimized to achieve baseline separation of the (R) and (S) enantiomers.[8]

Gas Chromatography (GC): GC can also be employed for the enantiomeric analysis of chiral amines, often requiring derivatization.

-

Principle: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.[5]

-

Methodology: A common approach involves derivatization with a reagent like S-(-)-N-(trifluoroacetyl)prolyl chloride.[5] The resulting diastereomeric amides are then analyzed by GC-MS or GC-FID.

Caption: A typical analytical workflow for determining the enantiomeric purity of chiral amines.

Safety and Handling

This compound should be handled with care in a laboratory setting. Based on the safety information for this and structurally similar compounds, the following precautions are advised:

-

Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Use in a well-ventilated area or under a chemical fume hood.[9] Wear protective gloves, protective clothing, eye protection, and face protection.[9] Wash hands thoroughly after handling.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If inhaled, move the person to fresh air.[9] If swallowed, rinse mouth and seek medical attention.[9]

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information.[9][10][11][12]

Conclusion

This compound is a valuable chiral building block with significant potential in pharmaceutical research and development. Its well-defined molecular weight and structure, combined with its relationship to the pharmacologically important phenethylamine class, make it a key compound for the synthesis of novel, enantiomerically pure therapeutic agents. A thorough understanding of its physicochemical properties, synthetic routes, and appropriate analytical methodologies for stereoselective analysis is crucial for its effective application in drug discovery. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists working with this and related chiral amines.

References

- Wu, C. H., et al. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103-13.

-

MySkinRecipes. This compound. Available at: [Link]

-

PubChem. 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)-. Available at: [Link]

-

Wikipedia. Substituted phenethylamine. Available at: [Link]

-

MySkinRecipes. This compound Product Description. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Aribo Biotechnology. (R)-1-(3-甲氧苯基)丙烷-1-胺盐酸. Available at: [Link]

-

Chemsrc. (R)-1,3-dibromobutane. Available at: [Link]

-

National Institutes of Health. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Available at: [Link]

-

Phenomenex. Chiral HPLC Separations. Available at: [Link]

- Google Patents. New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

- Stringham, R. W., & Ye, Y. K. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Buy this compound (EVT-1468780) | 856562-95-3 [evitachem.com]

- 3. This compound | 856562-95-3 [sigmaaldrich.com]

- 4. This compound [myskinrecipes.com]

- 5. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. keyorganics.net [keyorganics.net]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

(R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride mechanism of action.

An In-Depth Technical Guide to Elucidating the Mechanism of Action of (R)-1-(3-Methoxyphenyl)propan-1-amine Hydrochloride

Abstract

This compound is a chiral amine whose pharmacological profile is not extensively documented in publicly available literature. Its structural similarity to known psychoactive molecules, particularly those within the phenethylamine class, suggests a potential for interaction with central nervous system targets. This guide, intended for researchers and drug development professionals, outlines a comprehensive, multi-tiered strategy for the systematic investigation of its mechanism of action. We will proceed from foundational in silico predictions to detailed in vitro and in vivo validation, providing not just protocols, but the strategic rationale that underpins a robust mechanistic investigation.

Structural Analysis and Target Hypothesis Generation

The initial step in any mechanistic study is a thorough analysis of the molecule's structure. This compound is a primary amine with a phenyl ring substituted with a methoxy group at the meta position. This core structure is a common scaffold in many centrally-acting compounds.

-

Phenethylamine Backbone: The core ethylamine chain attached to a phenyl ring is the hallmark of the phenethylamine class, which includes endogenous neurotransmitters like dopamine and norepinephrine, as well as synthetic stimulants and psychedelics.

-

Chirality: The (R)-enantiomer designation is critical, as stereochemistry often dictates receptor affinity and functional activity. For instance, (S)-amphetamine is significantly more potent as a CNS stimulant than (R)-amphetamine.

-

3-Methoxy Group: The substitution on the phenyl ring can modulate receptor affinity and selectivity, as well as metabolic stability. The meta-methoxy group is present in compounds known to interact with serotonin and adrenergic receptors.

Based on these structural features, a primary hypothesis is that this compound may act as a modulator of monoamine systems. Plausible primary targets include:

-

Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

-

Trace Amine-Associated Receptors (TAARs): Particularly TAAR1, a key regulator of monoamine function.

-

Serotonin (5-HT) Receptors: Specifically, subtypes like 5-HT1A, 5-HT2A, and 5-HT2C.

-

Adrenergic Receptors: Alpha and beta subtypes.

A Phased Approach to Mechanistic Elucidation: From Prediction to In Vivo Validation

A robust investigation into a novel compound's mechanism of action requires a hierarchical approach. We begin with broad, cost-effective screening and progressively refine our focus with more complex, physiologically relevant assays.

Phase I: In Silico and Initial In Vitro Profiling

The objective of this phase is to rapidly screen for potential high-affinity targets to guide subsequent, more resource-intensive experiments.

Before committing to wet-lab experiments, computational modeling can provide valuable initial insights.

-

Pharmacophore Modeling: Compare the 3D structure of the compound against pharmacophore models of known monoamine transporter inhibitors and receptor ligands.

-

Molecular Docking: Dock the compound into the crystal structures or homology models of high-priority targets like DAT, SERT, and 5-HT2A receptors to predict binding poses and estimate binding affinity.

The most direct way to identify primary targets is to screen the compound against a large panel of receptors, transporters, and enzymes. Commercial services offer comprehensive screening panels (e.g., the Eurofins BioPrint® panel) that can test for binding at over 100 different sites. This is a crucial, unbiased step to identify both on-target and potential off-target interactions that could contribute to the overall pharmacological effect or toxicity profile.

Table 1: Example Data from a Hypothetical Broad-Panel Screen

| Target | % Inhibition at 10 µM |

| Dopamine Transporter (DAT) | 85% |

| Serotonin Transporter (SERT) | 72% |

| Norepinephrine Transporter (NET) | 45% |

| Serotonin Receptor (5-HT2A) | 68% |

| Sigma-1 Receptor | 55% |

| M1 Muscarinic Receptor | <10% |

Data is hypothetical and for illustrative purposes only.

The results from this broad screen would allow us to prioritize targets for further investigation. Based on the hypothetical data in Table 1, DAT, SERT, and the 5-HT2A receptor would be high-priority targets.

Phase II: Quantitative In Vitro Characterization

This phase focuses on quantifying the interactions with the primary targets identified in Phase I and determining the functional consequence of these interactions.

To quantify the binding affinity (Ki) for the highest-priority targets, competitive radioligand binding assays are the gold standard.

Protocol: DAT Radioligand Binding Assay

-

Tissue Preparation: Utilize rat striatal tissue, which is rich in DAT, or cell lines stably expressing human DAT (hDAT). Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Assay Setup: In a 96-well plate, combine the membrane homogenate, a known concentration of a specific radioligand (e.g., [³H]WIN 35,428), and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the plates at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Binding affinity does not reveal the functional activity of the compound. For G-protein coupled receptors (GPCRs) like the 5-HT2A receptor, functional assays typically measure downstream second messengers. For transporters, we must distinguish between uptake inhibition and substrate-mediated release.

Protocol: Neurotransmitter Uptake Assay

-

Preparation: Use synaptosomes prepared from specific brain regions (e.g., striatum for DAT, cortex for SERT) or HEK293 cells expressing the transporter of interest.

-

Assay: Pre-incubate the synaptosomes or cells with various concentrations of the test compound or a known inhibitor (e.g., cocaine).

-

Initiation: Add a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine).

-

Incubation: Incubate for a short period at 37°C.

-

Termination: Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Analysis: Quantify the accumulated radioactivity. A reduction in radioactivity indicates inhibition of uptake.

Protocol: Neurotransmitter Release Assay

-

Loading: Pre-load synaptosomes or cells with a radiolabeled neurotransmitter.

-

Washing: Wash the cells to remove excess external radioactivity.

-

Stimulation: Add the test compound at various concentrations and incubate for a defined period.

-

Measurement: Measure the amount of radioactivity released into the supernatant. An increase in released radioactivity suggests the compound is a substrate and releasing agent.

Caption: Differentiating transporter inhibitor vs. releaser activity.

Phase III: In Vivo Target Engagement and Behavioral Consequences

The final phase is to determine if the in vitro findings translate to a physiological and behavioral response in a living organism.

Microdialysis is a powerful technique to measure changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing direct evidence of target engagement.

Workflow: In Vivo Microdialysis

-

Surgery: Implant a microdialysis probe into a target brain region (e.g., the nucleus accumbens to study dopamine release).

-

Recovery: Allow the animal to recover from surgery.

-

Baseline: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.

-

Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

Analysis: Analyze the concentration of neurotransmitters (dopamine, serotonin, etc.) in the dialysate using HPLC coupled with electrochemical detection.

An increase in extracellular dopamine following administration would be consistent with DAT inhibition or release.

Caption: In vivo microdialysis experimental workflow.

Behavioral assays are essential to characterize the overall psychoactive profile of the compound. The choice of assay should be guided by the in vitro results.

-

Locomotor Activity: To assess stimulant or sedative effects. A DAT/NET inhibitor or releaser would be expected to increase locomotor activity.

-

Forced Swim Test / Tail Suspension Test: To screen for potential antidepressant-like effects, which could be mediated by SERT or NET interactions.

-

Drug Discrimination: To determine if the subjective effects of the compound are similar to known classes of drugs (e.g., stimulants like cocaine or amphetamine).

Synthesizing the Data: Building a Mechanistic Model

The power of this phased approach lies in the integration of data from all levels of analysis. For instance, if the compound:

-

Binds with high affinity to DAT and SERT (Binding Assays).

-

Acts as a potent releaser at DAT and a weaker uptake inhibitor at SERT (Functional Assays).

-

Significantly increases extracellular dopamine and, to a lesser extent, serotonin in the nucleus accumbens (Microdialysis).

-

Causes hyperlocomotion in rats (Behavioral Assay).

We can then construct a primary mechanism of action: "this compound is a potent dopamine-releasing agent with secondary serotonin uptake-inhibiting properties, resulting in a stimulant behavioral profile."

References

As this guide outlines a hypothetical investigation, the references provided are to authoritative sources for the described methodologies and concepts, which would be essential for any researcher undertaking such a study.

-

Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

-

Principles of Radioligand Binding Assays: Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]

-

Neurotransmitter Transporter Assays: Sitte, H. H., & Freissmuth, M. (2015). The reverse operation of monoamine transporters. In Neurotransmitter Transporters (pp. 115-133). Springer, Vienna. [Link]

-

In Vivo Microdialysis Methodology: Chaurasia, C. S., Müller, M., & Sawchuk, R. J. (1999). Microdialysis in the investigation of drug-drug interactions. Methods, 19(1), 48-61. [Link]

-

Behavioral Pharmacology Models: Cryan, J. F., & Holmes, A. (2005). The ascent of mouse: advances in modelling human depression and anxiety. Nature reviews Drug discovery, 4(9), 775-790. [Link]

-

Eurofins BioPrint® Panel: A commercial service for broad-panel pharmacological profiling. (Note: This is a commercial service, not a peer-reviewed paper, but is an authoritative example of the methodology). [Link]

An In-Depth Technical Guide to the Pharmacological Profile of (R)-1-(3-Methoxyphenyl)propan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride is a chiral phenethylamine derivative with significant potential for impacting the central nervous system. As a member of a chemical class known for its interaction with monoamine neurotransmitter systems, this compound is a subject of interest in the fields of neuroscience and pharmacology. This technical guide provides a comprehensive overview of its chemical properties, and based on established structure-activity relationships of analogous compounds, outlines its anticipated pharmacological profile. This includes a detailed exploration of its likely mechanism of action as a monoamine reuptake inhibitor, its expected pharmacokinetic and toxicological properties, and established experimental protocols for its empirical evaluation. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating this and related molecules.

Introduction and Chemical Properties

This compound is a primary amine that belongs to the phenethylamine class of compounds. The presence of a methoxy group on the phenyl ring at the meta position and a chiral center at the first carbon of the propane chain are key structural features that are expected to dictate its pharmacological activity.[1] It is primarily utilized in pharmaceutical research as a key intermediate in the synthesis of more complex therapeutic agents, particularly those targeting the central nervous system, with potential applications as an antidepressant or anxiolytic.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆ClNO | |

| Molecular Weight | 201.69 g/mol | |

| CAS Number | 856562-95-3 | |

| Appearance | White to yellow solid | |

| Storage | Room temperature, under inert gas |

Predicted Pharmacological Profile: A Focus on Monoamine Transporters

While direct pharmacological data for this compound is not extensively available in peer-reviewed literature, its structural similarity to a well-established class of monoamine reuptake inhibitors allows for a reasonably confident prediction of its mechanism of action.

Inferred Mechanism of Action: Inhibition of Monoamine Reuptake

The core structure of this compound is closely related to known inhibitors of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine, which is the mechanism of action for many clinically effective antidepressants and anxiolytics.

The presence and position of the methoxy group on the phenyl ring are critical determinants of both the potency and selectivity of interaction with the monoamine transporters. Structure-activity relationship (SAR) studies of related methoxyphenylalkylamines have demonstrated that substitutions at the meta-position can confer significant activity at these transporters.

Figure 1: Predicted mechanism of action of this compound.

Expected Pharmacodynamics

Based on its inferred mechanism of action, this compound is expected to exhibit a pharmacological profile consistent with that of a monoamine reuptake inhibitor. The relative potency for SERT, NET, and DAT will determine its specific classification (e.g., SSRI, SNRI, or triple reuptake inhibitor) and its therapeutic potential and side-effect profile. Given the structural similarities to compounds with known antidepressant and anxiolytic properties, it is plausible that this molecule could demonstrate similar efficacy in relevant preclinical models.

Anticipated Pharmacokinetics (ADME) and Toxicology

A comprehensive understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its toxicological profile, is critical for drug development. While specific data for this compound is not available, general expectations for a small molecule of this class can be outlined.

Absorption and Distribution

As a small, lipophilic amine, this compound is likely to be well-absorbed orally and to readily cross the blood-brain barrier to exert its effects on the central nervous system. Its distribution throughout the body will be influenced by its physicochemical properties, such as its pKa and lipophilicity.

Metabolism and Excretion

The metabolism of this compound is anticipated to occur primarily in the liver, mediated by cytochrome P450 (CYP) enzymes. Potential metabolic pathways include N-dealkylation, O-demethylation of the methoxy group, and hydroxylation of the aromatic ring, followed by conjugation with glucuronic acid or sulfate. The resulting metabolites would then be excreted primarily through the kidneys.

Toxicology

The toxicological profile of this compound would need to be determined through a standard battery of in vitro and in vivo studies. Potential toxicities could be related to its primary pharmacological activity (e.g., cardiovascular effects due to increased norepinephrine levels) or off-target effects. Acute and chronic toxicity studies in animal models would be necessary to establish a safety profile.

Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological profile of this compound, a series of in vitro and in vivo experiments are required.

In Vitro Monoamine Transporter Binding and Uptake Assays

Objective: To determine the binding affinity (Ki) and functional inhibition potency (IC₅₀) of the compound at SERT, NET, and DAT.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing human SERT, NET, or DAT.

-

Radioligand Binding Assays:

-

Incubate the cell membranes with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of this compound.

-

After incubation, separate bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.

-

-

Synaptosomal Uptake Assays:

-

Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

-

Pre-incubate the synaptosomes with varying concentrations of the test compound.

-

Initiate uptake by adding the respective radiolabeled monoamine ([³H]serotonin, [³H]norepinephrine, or [³H]dopamine).

-

Terminate the uptake reaction by rapid filtration and washing.

-

Measure the amount of radioactivity taken up by the synaptosomes.

-

Determine the IC₅₀ value for the inhibition of uptake.

-

Figure 2: Experimental workflow for in vitro characterization.

In Vivo Behavioral Assays

Objective: To assess the potential antidepressant- and anxiolytic-like effects of the compound in rodent models.

Commonly Used Models:

-

Forced Swim Test (FST): Measures behavioral despair in rodents. A decrease in immobility time is indicative of an antidepressant-like effect.

-

Tail Suspension Test (TST): Another model of behavioral despair where a reduction in immobility time suggests antidepressant activity.

-

Elevated Plus Maze (EPM): Assesses anxiety-like behavior. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

-

Marble Burying Test: Measures anxiety and obsessive-compulsive-like behaviors. A decrease in the number of marbles buried suggests anxiolytic or anti-compulsive effects.

ADME and Toxicology Studies

A standard battery of in vitro and in vivo ADME and toxicology studies should be conducted in compliance with regulatory guidelines. These include:

-

In Vitro ADME:

-

Metabolic stability in liver microsomes and hepatocytes.

-

CYP450 inhibition and induction assays.

-

Plasma protein binding.

-

Cell permeability assays (e.g., Caco-2).

-

-

In Vivo Pharmacokinetics:

-

Determine key PK parameters (Cmax, Tmax, AUC, half-life, bioavailability) in a relevant animal species (e.g., rat) after intravenous and oral administration.

-

-

Toxicology:

-

Acute toxicity studies to determine the maximum tolerated dose.

-

Repeat-dose toxicity studies to evaluate potential target organ toxicities.

-

Genotoxicity and safety pharmacology studies.

-

Conclusion

This compound represents a promising chemical scaffold for the development of novel therapeutics targeting the central nervous system. Based on its structural characteristics and the well-established pharmacology of related phenethylamines, it is predicted to function as a monoamine reuptake inhibitor. This guide provides a framework for its further investigation, outlining its expected pharmacological profile and the necessary experimental steps to empirically validate these predictions. Comprehensive in vitro and in vivo characterization is essential to fully elucidate its therapeutic potential and to establish a robust safety and efficacy profile for any future clinical development.

References

-

PubChem. (1R)-1-(3-methoxyphenyl)propan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. This compound. [Link]

- Google Patents. New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

Kaur, H., et al. (2009). Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. Bioorganic & Medicinal Chemistry Letters, 19(24), 6865-6868. [Link]

Sources

(R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride solubility data

An In-depth Technical Guide to the Solubility of (R)-1-(3-Methoxyphenyl)propan-1-amine Hydrochloride

Authored by: Senior Application Scientist

Introduction to this compound

This compound is a chiral chemical compound belonging to the phenethylamine class.[1] Its structure, featuring a methoxy group on the phenyl ring, makes it a subject of interest in neuroscience and pharmacological research, often as an intermediate in the synthesis of therapeutic agents.[2] The hydrochloride salt form of this amine is intentionally created to enhance its stability and solubility, key attributes for its application in chemical and biological systems.[1][3]

As an amine hydrochloride, this compound is a polar, ionic salt.[4] This fundamental characteristic dictates its general solubility behavior. It is anticipated to be more soluble in polar protic solvents, such as water and lower alcohols (e.g., methanol, ethanol), where ion-dipole interactions and hydrogen bonding can effectively solvate the ions.[4] Conversely, its solubility is expected to be significantly lower in nonpolar aprotic solvents like hexane or toluene.[4] Understanding the precise solubility is crucial for a range of applications, including formulation development, reaction chemistry, and interpreting biological activity.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by a complex interplay of its physicochemical properties and the nature of the solvent. For this compound, key factors include:

-

Ionic Nature: The hydrochloride salt form dissociates in polar solvents, leading to the formation of ions that can be effectively solvated.

-

Hydrogen Bonding: The amine group and the chloride ion can participate in hydrogen bonding with protic solvents, contributing to its solubility.

-

pH of the Solution: The solubility of amine salts can be influenced by the pH of the aqueous medium.[3]

-

Temperature: The solubility of most solid compounds, including this salt, is temperature-dependent, generally increasing with a rise in temperature.[3]

-

Polymorphism: The existence of different crystalline forms (polymorphs) can lead to variations in solubility. It is a critical factor to consider in drug development.

Experimental Determination of Equilibrium Solubility

To obtain reliable and reproducible solubility data, a robust experimental protocol is essential. The isothermal equilibrium method is a widely accepted technique for this purpose.[4] This section provides a detailed, step-by-step methodology for determining the equilibrium solubility of this compound.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (purity > 99%)

-

Analytical grade solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

HPLC system with a UV-Vis detector and a suitable column (e.g., C18)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

-

Sealed vials

Experimental Workflow

The following diagram illustrates the key stages of the isothermal equilibrium solubility determination method.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Protocol

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each selected solvent in separate, sealed vials.[4] The excess solid ensures that the solution becomes saturated.

-

Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).[4] Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.[4] The time required to reach equilibrium should be determined through preliminary experiments by measuring the concentration at different time points until it becomes constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle.[4] Subsequently, centrifuge the samples to further separate the solid and liquid phases.[4]

-

Sample Preparation and Analysis: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[4] Accurately dilute the filtered sample with a suitable mobile phase to bring the concentration within the calibration range of the analytical method.[4]

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.[4]

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor.[4] Express the solubility in appropriate units, such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility, and the results reported as the mean ± standard deviation.[4]

Data Presentation

While specific experimental data for this compound is not available in the cited literature, the results from the described protocol should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility in different solvents and at various temperatures.

Table 1: Hypothetical Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

| Water | 37 | Experimental Value | Calculated Value |

Conclusion

This technical guide has provided a foundational understanding of the solubility of this compound based on established chemical principles. While quantitative data is not publicly available, the detailed experimental protocol herein offers a robust framework for its determination. Accurate solubility data is indispensable for the effective utilization of this compound in research and development, enabling informed decisions in areas such as formulation, dosage form design, and reaction optimization. The self-validating nature of the described protocol ensures the generation of reliable and reproducible data, adhering to the principles of scientific integrity.

References

-

Educating Online. (2025). Methylamine hydrochloride | Solubility of Things. Retrieved from [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)-. Retrieved from [Link]

-

McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

Sources

(R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride stability and storage conditions.

An In-Depth Technical Guide to the Stability and Storage of (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Introduction

This compound is a chiral amine derivative belonging to the phenethylamine class of compounds.[1] Its structure, featuring a methoxy-substituted phenyl ring, makes it a valuable building block in medicinal chemistry and a subject of interest in pharmacological research.[1] As with any high-purity chemical reagent, particularly one intended for drug development or sensitive biological assays, ensuring its chemical and physical integrity from procurement to application is paramount. The hydrochloride salt form is commonly used to enhance water solubility and improve the compound's stability and crystallinity.[1]

This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines field-proven best practices for its storage and handling. The information presented herein is intended for researchers, scientists, and quality control professionals who handle this or structurally similar compounds.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for developing appropriate storage and handling strategies.

| Property | Value | Source |

| CAS Number | 856562-95-3 | [2] |

| Molecular Formula | C₁₀H₁₅NO · HCl | [2] |

| Molecular Weight | 201.7 g/mol | [2] |

| Physical Form | White to Yellow Solid / Powder | [2][3] |

| Purity | ≥95% | [2] |

| Synonyms | (1R)-1-(3-methoxyphenyl)-1-propanamine hydrochloride | [2] |

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by several environmental factors, including temperature, moisture, light, and atmospheric oxygen. Understanding the potential degradation pathways is critical for mitigating compound loss and the formation of impurities.

Hygroscopicity and Hydrolysis

Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[4][5] This is a critical consideration for both chemical and physical stability.

-

Physical Instability: Moisture absorption can cause the crystalline solid or powder to cake, clump, or become gluey.[4][6] This significantly impacts the material's flowability, making accurate weighing and dispensing difficult.

-

Chemical Instability (Hydrolysis): While the hydrochloride salt is generally stable, the presence of excess water can potentially facilitate hydrolysis or other degradation reactions, especially in the presence of other catalysts or elevated temperatures. The primary concern with moisture is that it can act as a medium for other reactions to occur.

Thermal Degradation

Elevated temperatures can provide the activation energy needed to initiate degradation. For amines, thermal degradation can be a complex process, potentially involving intramolecular cyclization or intermolecular reactions like polymerization.[7][8] While this specific molecule is not expected to polymerize readily under normal storage conditions, prolonged exposure to high heat should be avoided to prevent the slow accumulation of thermal degradants.[9] The rate of these reactions generally increases with higher temperatures.[8]

Oxidative Degradation

The primary amine group and the electron-rich methoxy-substituted aromatic ring are susceptible to oxidation. Atmospheric oxygen can react with the amine, particularly in the presence of catalysts like metal ions or upon exposure to light (photo-oxidation).[10] Oxidation can lead to the formation of a complex mixture of impurities, altering the compound's purity and potentially its biological activity.

Photodegradation

Many aromatic compounds are sensitive to light, particularly ultraviolet (UV) radiation.[11][12] The phenyl ring in the molecule can absorb UV energy, leading to the formation of reactive excited states. This can initiate photo-oxidative degradation, resulting in discoloration (e.g., turning from white to yellow or brown) and the formation of various degradation products.[13] This aligns with supplier recommendations to protect the compound from light.[14]

Diagram: Potential Degradation Pathways

The following diagram illustrates the primary environmental factors that can compromise the stability of this compound.

Caption: Key environmental stressors and their impact on compound integrity.

Recommended Storage and Handling Conditions

Based on the chemical stability profile, a multi-faceted approach is required for optimal storage. These recommendations synthesize data from suppliers and general best practices for handling sensitive amine salts.[2][5][15]

| Parameter | Recommendation | Rationale & Expert Insights |

| Temperature | Room Temperature (20-25°C) or Refrigerated (2-8°C) | Supplier data varies between room temperature[1][2] and 4°C.[14] For short-term use, room temperature is acceptable. For long-term archival storage (>6 months), refrigeration at 2-8°C is the authoritative best practice to minimize thermal degradation kinetics. Crucially, allow the container to equilibrate to room temperature before opening to prevent atmospheric moisture from condensing on the cold solid. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | This is a critical requirement to prevent oxidative degradation.[1][2] After dispensing from the main container, the headspace should be backfilled with a dry, inert gas before sealing. This displaces atmospheric oxygen, protecting the amine and aromatic ring. |

| Light Exposure | Protect from Light | Store the compound in an amber glass vial or an opaque container to shield it from UV and visible light, thereby preventing photodegradation.[14][16] If the primary container is clear, it should be stored inside a light-blocking secondary container or cabinet. |

| Humidity | Dry Conditions (Low Relative Humidity) | Due to its hygroscopic nature, the compound must be protected from moisture.[5] Store containers in a desiccator or a controlled low-humidity environment. Including a desiccant packet inside the secondary storage container is a practical and effective measure.[17][18] |

| Container | Tightly-Sealed Glass Vial | Use containers with tight-fitting, non-reactive caps (e.g., PTFE-lined).[5][15] Sealing the cap-container interface with parafilm provides an excellent secondary barrier against moisture and air ingress.[17] |

Experimental Protocol: Accelerated Stability Assessment

To validate storage conditions or determine a preliminary shelf-life, an accelerated stability study can be performed. This protocol is based on principles outlined in the ICH Q1A guidelines.[19]

Objective:

To assess the stability of this compound under stressed temperature and humidity conditions over a 4-week period.

Materials:

-

This compound (test sample)

-

Amber glass vials with PTFE-lined caps

-

Stability chamber (capable of 40°C ± 2°C and 75% RH ± 5% RH)

-

HPLC system with a UV detector

-

Analytical balance

-

Reference standard (a well-characterized, freshly opened lot of the compound)

Methodology:

-

Initial Analysis (T=0):

-

Perform a full characterization of the test sample and reference standard.

-

Appearance: Visually inspect the material for color and physical state. Record observations.

-

Purity Assay (HPLC): Develop and validate an HPLC method to separate the main peak from potential degradants. Accurately weigh and dissolve the sample in a suitable diluent. Analyze in triplicate to determine the initial purity (as % area).

-

Water Content (Karl Fischer): Determine the initial water content if hygroscopicity is a primary concern.

-

-

Sample Preparation and Storage:

-

Aliquot approximately 10-20 mg of the test sample into 5 separate, pre-labeled amber glass vials.

-

Leave one vial as the T=0 sample.

-

Place the remaining 4 vials into the stability chamber set to 40°C / 75% RH.

-

-

Time Point Analysis:

-

At the end of Week 1, Week 2, Week 3, and Week 4, remove one vial from the chamber.

-

Allow the vial to equilibrate to room temperature for at least 1 hour before opening.

-

Perform the same analyses as in the T=0 step: visual appearance and HPLC purity assay.

-

-

Data Analysis:

-

Compare the appearance at each time point to the T=0 sample. Note any changes in color or physical form.

-

Calculate the purity at each time point.

-

Identify any new peaks in the HPLC chromatogram that represent degradation products. Track their growth over time.

-

Plot the purity (%) versus time (weeks) to observe the degradation trend.

-

Diagram: Stability Testing Workflow

Sources

- 1. Buy this compound (EVT-1468780) | 856562-95-3 [evitachem.com]

- 2. This compound | 856562-95-3 [sigmaaldrich.com]

- 3. 3-(3-methoxyphenoxy)propan-1-amine hydrochloride | 89718-96-7 [sigmaaldrich.com]

- 4. smtdryboxes.com [smtdryboxes.com]

- 5. diplomatacomercial.com [diplomatacomercial.com]

- 6. humiscope.com.au [humiscope.com.au]

- 7. mdpi.com [mdpi.com]

- 8. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 10. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemscene.com [chemscene.com]

- 15. aksci.com [aksci.com]

- 16. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. multisorb.com [multisorb.com]

- 19. ema.europa.eu [ema.europa.eu]

An In-Depth Technical Guide to the Safe Handling of (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Authored for Drug Development Professionals, Researchers, and Scientists

This document provides a comprehensive technical guide on the safety protocols and handling procedures for (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride (CAS No: 856562-95-3). As a specialized chemical intermediate, adherence to rigorous safety standards is paramount to ensure personnel safety and maintain experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Section 1: Hazard Identification and GHS Classification

Understanding the inherent hazards of a compound is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate its handling and storage requirements.

The primary hazards are summarized below:

| Classification | Details | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Expert Interpretation: The GHS classification points to this compound being a significant irritant. The "harmful if swallowed" (H302) designation necessitates careful handling to prevent ingestion, while the irritation warnings for skin (H315), eyes (H319), and the respiratory tract (H335) demand robust engineering controls and personal protective equipment (PPE) to prevent any direct contact or inhalation.

Section 2: Compound Properties and Toxicological Profile

A thorough understanding of the compound's physical and chemical properties informs its proper storage and handling.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₆ClNO | |

| Molecular Weight | 201.7 g/mol | |

| Physical Form | White to Yellow Solid | |

| Storage Temperature | Room temperature, under inert atmosphere |

Toxicological Insights: The toxicological properties have not been fully investigated, which is common for specialized research chemicals.[2][3] Therefore, the primary toxicological concerns are derived from the GHS hazard statements. Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[2][3] Ingestion can cause severe damage to delicate tissues, while skin contact may lead to irritation or allergic reactions in susceptible individuals.[2][4] The respiratory irritation potential underscores the need for handling in a controlled environment to prevent inhalation of the solid dust particles.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes engineering and administrative controls over PPE. The following must be implemented when handling this compound.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the hazardous material.

-

Chemical Fume Hood: All weighing and transfer operations involving this compound must be conducted inside a certified chemical fume hood. This is non-negotiable and directly addresses the H335 "May cause respiratory irritation" hazard by preventing inhalation of airborne dust.[5]

-

Ventilation: The laboratory must be well-ventilated to ensure the dispersion of any fugitive emissions.[2][6]

-

Safety Stations: Emergency eyewash stations and safety showers must be readily accessible and located close to the workstation where the compound is handled.[2][4][5]

Personal Protective Equipment (PPE): Essential for Direct Handling

PPE is required to protect against accidental exposure during direct handling. The selection of appropriate PPE is a critical step in the risk assessment process.

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 or European Standard EN166 are mandatory.[2][4][7] If there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[7][8]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any defects before use and to practice proper removal techniques to avoid skin contamination.[7][9] For prolonged or immersive contact, consult the glove manufacturer's compatibility data.

-

Lab Coat: A properly fitting lab coat, fully buttoned, must be worn to protect street clothes and minimize skin exposure.[7]

-

-

Respiratory Protection: When engineering controls like a fume hood are not feasible or are insufficient to maintain exposure below safe limits, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2] Use of a respirator necessitates enrollment in a respiratory protection program with formal training and fit-testing.[7]

Caption: Diagram 1: PPE Selection Workflow

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is critical to prevent accidental exposure and maintain compound stability.

Handling Protocol

-

Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Confirm the location of the nearest spill kit and emergency equipment.

-

Aliquotting: When weighing the solid compound, use gentle motions to avoid creating airborne dust. Use a spatula and a tared weigh boat.

-

Transfers: When transferring the compound into a reaction vessel, do so carefully to prevent spillage.

-

Post-Handling: After handling, decontaminate the spatula and work surface. Remove gloves using the proper technique and dispose of them in the designated hazardous waste container.

-

Hygiene: Wash hands thoroughly with soap and water after completing the task and before leaving the laboratory.[3][9]

Storage Protocol

Proper storage is essential for both safety and chemical integrity. Amine compounds, in particular, have specific requirements.

-

Container: Store in a tightly sealed, clearly labeled container to prevent exposure to air and moisture.[4][6] The original manufacturer's container is ideal.

-

Atmosphere: The compound should be stored under an inert atmosphere as recommended.

-

Environment: Keep the container in a cool, dry, and well-ventilated area designated for corrosive and irritant materials.[4] Amines can be hygroscopic, meaning they absorb moisture from the air, which can lead to degradation.[6]

-

Segregation: Store this compound away from incompatible materials, especially strong oxidizing agents and strong acids.[2] Storing amines and acids in the same cabinet can lead to the formation of fine dust from the reaction of their vapors.[10] Do not store chemicals alphabetically without first organizing them by compatibility groups.[11]

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must be familiar with these procedures.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

-

Eye Contact (H319): Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][12]

-

Skin Contact (H315): Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[5] If skin irritation or a rash occurs, seek medical attention.[4]

-

Inhalation (H335): Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, call a physician or poison control center immediately.[3][5]

-

Ingestion (H302): Rinse mouth with water. Do NOT induce vomiting.[2][4] Call a POISON CENTER or doctor immediately if you feel unwell.[3]

Spill Response

The response to a spill depends on its scale and the immediate hazards presented.

-

Minor Spill (Small quantity, contained, no immediate respiratory threat):

-

Alert personnel in the immediate area.

-

Ensure you are wearing the appropriate PPE (goggles, lab coat, gloves).

-

Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid creating dust.[13]

-

Carefully sweep the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]

-

Decontaminate the area with a suitable solvent or detergent and water.[12][14]

-

Place all cleanup materials into a sealed, labeled hazardous waste container.[14][15]

-

-

Major Spill (Large quantity, risk of airborne dust, or spill outside of a contained area):

-

Evacuate the immediate area immediately.[13]

-

Alert supervisors and call for emergency response personnel.[16]

-

Close the laboratory door to contain vapors and prevent the spread of dust.[16]

-

Await the arrival of the trained hazardous material response team. Do not attempt to clean up a major spill without specialized training and equipment.[15]

-

Caption: Diagram 2: Spill Response Decision Logic

Section 6: Waste Disposal

All waste materials containing this compound, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.

-

Collect waste in a compatible, sealed, and clearly labeled container.[14]

-

The label should clearly state "Hazardous Waste" and list the chemical contents.

-

Dispose of the waste through an approved waste disposal plant or licensed hazardous waste management program, in accordance with all local, regional, and national regulations.[2][3][4] Never dispose of this chemical down the drain or in regular trash.[2]

References

-

3-Methoxypropylamine | C4H11NO. PubChem, National Center for Biotechnology Information. [Link]

-

Chemical Compatibility Database. Cole-Parmer. [Link]

-

Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

-

Guide for Chemical Spill Response. American Chemical Society. [Link]

-

Chemical spill cleanup procedures. (2021-09-02). J&K Scientific LLC. [Link]

-

Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

-

A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority. [Link]

-

Emergency and Spill Response Procedures. Auburn University. [Link]

-

Guidelines for Chemical Storage. Chapman University. [Link]

-

Safe handling and storage of chemicals. (2025-08-20). Sciencemadness Wiki. [Link]

-

Chemical Spills. Florida State University, Emergency Management. [Link]

-

Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

-

Chemical Properties of 1-Propanamine, 3-methoxy- (CAS 5332-73-0). Cheméo. [Link]

-

Chemical Spill Procedures. Princeton University, Environmental Health and Safety. [Link]

-

1-Propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-. NIST WebBook. [Link]

-

3-(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)-. PubChem, National Center for Biotechnology Information. [Link]

-

3-(3-methoxyphenyl)propan-1-amine hydrochloride (C10H15NO). PubChemLite. [Link]

-

3-(3-Methoxyphenoxy)propan-1-amine hydrochloride | 89718-96-7. Arctom Scientific. [Link]

Sources

- 1. 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)- | C15H26ClNO | CID 24786081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. diplomatacomercial.com [diplomatacomercial.com]

- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 8. hsa.ie [hsa.ie]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 11. chapman.edu [chapman.edu]

- 12. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 13. jk-sci.com [jk-sci.com]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. acs.org [acs.org]

- 16. cws.auburn.edu [cws.auburn.edu]

Methodological & Application

Application Notes & Protocols: (R)-1-(3-Methoxyphenyl)propan-1-amine Hydrochloride as a Versatile Chiral Building Block

Introduction: The Strategic Importance of Chiral Amines

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is not merely a preference but a regulatory and safety imperative. Chiral amines are foundational pillars in this endeavor, serving as critical intermediates for a vast number of active pharmaceutical ingredients (APIs). Their stereochemistry often dictates the pharmacological and toxicological profile of the final drug molecule. Among these essential building blocks, (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride has emerged as a compound of significant interest.

This technical guide provides an in-depth exploration of this compound, detailing its properties, applications, and field-proven protocols. Its unique structure, featuring a chiral center adjacent to an aromatic ring with a meta-methoxy group, makes it a valuable precursor for compounds targeting the central nervous system, often in the development of potential antidepressant or anxiolytic agents.[1] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and handling requirements is the bedrock of safe and reproducible science.